molecular formula C3H4ClNO B571138 2-Propenal, 3-amino-2-chloro- CAS No. 221615-73-2

2-Propenal, 3-amino-2-chloro-

Cat. No.: B571138
CAS No.: 221615-73-2
M. Wt: 105.521
InChI Key: YDXUHJLPRDBHIH-UHFFFAOYSA-N
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Description

2-Propenal, 3-amino-2-chloro- is a chemical compound with the molecular formula C₃H₄ClNO. It is also known as 3-amino-2-chloroacrolein. This compound is characterized by the presence of an amino group (-NH₂) and a chlorine atom (-Cl) attached to a propenal backbone. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenal, 3-amino-2-chloro- can be achieved through several methods. One common approach involves the reaction of propenal with chloramine under controlled conditions. The reaction typically requires a solvent such as chloroform or methanol and is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of 2-Propenal, 3-amino-2-chloro- often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Propenal, 3-amino-2-chloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

    Oxidation: Formation of oxo derivatives such as 3-amino-2-chloropropanal.

    Reduction: Formation of 3-amino-2-chloropropanol or 3-amino-2-chloropropylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propenal, 3-amino-2-chloro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Propenal, 3-amino-2-chloro- involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-chloropropanal: Similar structure but with an aldehyde group instead of a propenal backbone.

    3-Amino-2-chloropropanol: Similar structure but with an alcohol group instead of a propenal backbone.

    3-Amino-2-chloropropylamine: Similar structure but with an amine group instead of a propenal backbone.

Uniqueness

2-Propenal, 3-amino-2-chloro- is unique due to its combination of an amino group and a chlorine atom on a propenal backbone. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and industrial applications.

Properties

IUPAC Name

3-amino-2-chloroprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClNO/c4-3(1-5)2-6/h1-2H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXUHJLPRDBHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C=O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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